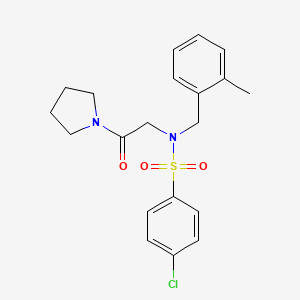![molecular formula C23H24FN3O3 B4622053 1-benzyl-4-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)piperazine](/img/structure/B4622053.png)
1-benzyl-4-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)piperazine
Übersicht
Beschreibung
1-benzyl-4-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its unique structure and potential applications. This compound is commonly referred to as FLB-457 and is classified as a dopamine D2 receptor antagonist. In
Wirkmechanismus
FLB-457 acts as a dopamine D2 receptor antagonist, which means that it blocks the binding of dopamine to these receptors. Dopamine is a neurotransmitter that plays a key role in the regulation of mood, motivation, and reward. By blocking the binding of dopamine to D2 receptors, FLB-457 reduces the activity of dopaminergic neurons in the brain. This leads to a decrease in dopamine signaling and can result in changes in behavior and mood.
Biochemical and Physiological Effects
FLB-457 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of dopaminergic neurons in the brain, which can lead to changes in behavior and mood. Additionally, FLB-457 has been shown to have anxiolytic and antidepressant effects in animal models. These effects are thought to be due to the modulation of dopamine signaling in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FLB-457 in lab experiments is its high affinity for dopamine D2 receptors. This allows for precise manipulation of dopamine signaling in the brain. Additionally, FLB-457 has been extensively studied and its effects are well-characterized. However, one limitation of using FLB-457 is its complex synthesis method, which can make it difficult and expensive to produce.
Zukünftige Richtungen
There are a number of future directions for research on FLB-457. One area of interest is the role of dopamine D2 receptors in the development of psychiatric disorders such as schizophrenia and addiction. FLB-457 has been used to investigate this role, but further research is needed to fully understand the mechanisms involved. Additionally, FLB-457 has potential applications in the development of novel treatments for these disorders. Another area of interest is the development of new compounds that target dopamine receptors with greater specificity and efficacy. FLB-457 has provided valuable insights into the role of dopamine receptors in the brain, but there is still much to be learned in this field.
Wissenschaftliche Forschungsanwendungen
FLB-457 has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for dopamine D2 receptors, which are involved in the regulation of mood, motivation, and reward. FLB-457 has been used in various studies to investigate the role of dopamine D2 receptors in the development of psychiatric disorders such as schizophrenia and addiction. Additionally, FLB-457 has been used as a tool to study the effects of dopamine D2 receptor antagonism on brain function and behavior.
Eigenschaften
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c24-20-8-6-19(7-9-20)22-14-21(25-30-22)16-29-17-23(28)27-12-10-26(11-13-27)15-18-4-2-1-3-5-18/h1-9,14H,10-13,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINDGMOCBMMVMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)COCC3=NOC(=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-4-(difluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4621980.png)
![2-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4621987.png)
![N-{2-[(2-methylphenyl)thio]ethyl}-3-phenylpropanamide](/img/structure/B4621995.png)
![N-1,3-benzodioxol-5-yl-4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B4621997.png)

![4-({2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)phenol](/img/structure/B4622005.png)
![3-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4622009.png)

![5-[4-(diethylamino)phenyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4622022.png)
![2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}-N-4-quinolinylacetamide](/img/structure/B4622024.png)
![3-({4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4622031.png)

![N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4622075.png)